Cas no 2418721-32-9 (Methyl 3-iodo-5-(piperazin-1-yl)benzoate)

メチル3-ヨード-5-(ピペラジン-1-イル)安息香酸エステルは、有機合成化学において重要な中間体として利用される化合物です。本製品の特徴として、ピペラジン環の存在により高い反応性と多様な誘導体化が可能であり、医薬品開発や材料科学分野での応用が期待されます。ヨード基は求電子置換反応やカップリング反応の活性部位として機能し、精密な分子設計を可能にします。エステル部位は加水分解やアミノ化など、さらなる官能基変換の起点として利用可能です。高い純度と安定性を保持しており、実験室規模から工業的生産まで幅広い用途に対応できます。特に創薬研究分野では、構造活性相関の探索に有用な骨格を提供します。

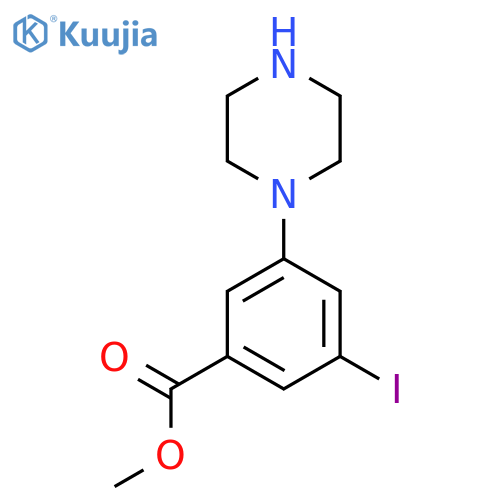

2418721-32-9 structure

商品名:Methyl 3-iodo-5-(piperazin-1-yl)benzoate

Methyl 3-iodo-5-(piperazin-1-yl)benzoate 化学的及び物理的性質

名前と識別子

-

- 2418721-32-9

- methyl 3-iodo-5-(piperazin-1-yl)benzoate

- EN300-26625675

- Methyl 3-iodo-5-(piperazin-1-yl)benzoate

-

- インチ: 1S/C12H15IN2O2/c1-17-12(16)9-6-10(13)8-11(7-9)15-4-2-14-3-5-15/h6-8,14H,2-5H2,1H3

- InChIKey: GIFYHWIDOODSBP-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C(=O)OC)C=C(C=1)N1CCNCC1

計算された属性

- せいみつぶんしりょう: 346.01783g/mol

- どういたいしつりょう: 346.01783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 41.6Ų

Methyl 3-iodo-5-(piperazin-1-yl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26625675-0.5g |

methyl 3-iodo-5-(piperazin-1-yl)benzoate |

2418721-32-9 | 95.0% | 0.5g |

$1619.0 | 2025-03-20 | |

| Enamine | EN300-26625675-0.05g |

methyl 3-iodo-5-(piperazin-1-yl)benzoate |

2418721-32-9 | 95.0% | 0.05g |

$1417.0 | 2025-03-20 | |

| Enamine | EN300-26625675-0.25g |

methyl 3-iodo-5-(piperazin-1-yl)benzoate |

2418721-32-9 | 95.0% | 0.25g |

$1551.0 | 2025-03-20 | |

| Enamine | EN300-26625675-5g |

methyl 3-iodo-5-(piperazin-1-yl)benzoate |

2418721-32-9 | 5g |

$4890.0 | 2023-09-12 | ||

| Enamine | EN300-26625675-10g |

methyl 3-iodo-5-(piperazin-1-yl)benzoate |

2418721-32-9 | 10g |

$7250.0 | 2023-09-12 | ||

| Enamine | EN300-26625675-10.0g |

methyl 3-iodo-5-(piperazin-1-yl)benzoate |

2418721-32-9 | 95.0% | 10.0g |

$7250.0 | 2025-03-20 | |

| Enamine | EN300-26625675-5.0g |

methyl 3-iodo-5-(piperazin-1-yl)benzoate |

2418721-32-9 | 95.0% | 5.0g |

$4890.0 | 2025-03-20 | |

| Enamine | EN300-26625675-2.5g |

methyl 3-iodo-5-(piperazin-1-yl)benzoate |

2418721-32-9 | 95.0% | 2.5g |

$3304.0 | 2025-03-20 | |

| Enamine | EN300-26625675-1g |

methyl 3-iodo-5-(piperazin-1-yl)benzoate |

2418721-32-9 | 1g |

$1686.0 | 2023-09-12 | ||

| Enamine | EN300-26625675-1.0g |

methyl 3-iodo-5-(piperazin-1-yl)benzoate |

2418721-32-9 | 95.0% | 1.0g |

$1686.0 | 2025-03-20 |

Methyl 3-iodo-5-(piperazin-1-yl)benzoate 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

2418721-32-9 (Methyl 3-iodo-5-(piperazin-1-yl)benzoate) 関連製品

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量